REACTION_CXSMILES
|
ClCC([NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=1[OH:18])=O>C(O)C.Cl>[NH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:16])([F:17])[F:15])=[CH:9][C:8]=1[OH:18]
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Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)NCC1=C(C=C(C=C1)OC(F)(F)F)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for ˜6 hours
|
Duration
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6 h
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Type
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CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue was azeotropically dried by dissolution in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
followed by rotary evaporation (6×150 mL)
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Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 65° C. in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
NCC1=C(C=C(C=C1)OC(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |